5-Bromo-4-nitroisothiazole

Description

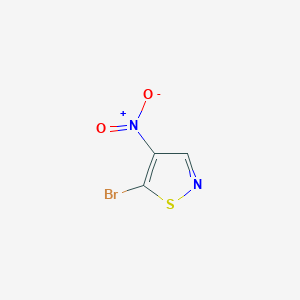

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3HBrN2O2S |

|---|---|

Molecular Weight |

209.02 g/mol |

IUPAC Name |

5-bromo-4-nitro-1,2-thiazole |

InChI |

InChI=1S/C3HBrN2O2S/c4-3-2(6(7)8)1-5-9-3/h1H |

InChI Key |

WGFXHBUDQDTMNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NSC(=C1[N+](=O)[O-])Br |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Mechanistic Pathways of Bromonitro Iso Thiazoles

Fundamental Reaction Types of 5-Bromo-4-nitroisothiazole

While specific experimental studies on the reactivity of this compound are limited, its chemical behavior can be predicted based on the established chemistry of the isothiazole (B42339) ring and the influence of its substituents.

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound is dictated by the electronic properties of the isothiazole ring, which is an electron-rich aromatic system, and the strong electron-withdrawing nature of the nitro group, coupled with the presence of a bromine atom. ontosight.aithieme-connect.de

Electrophilic Reactivity:

Isothiazoles generally undergo electrophilic substitution, with the C4 position being the most susceptible to attack. thieme-connect.de Common electrophilic substitution reactions include nitration and sulfonation. thieme-connect.de However, in this compound, the C4 position is already occupied by a nitro group. The presence of this deactivating group, along with the bromine atom at C5, would likely render the isothiazole ring significantly less reactive towards further electrophilic attack compared to the unsubstituted parent compound. Any further substitution would be energetically unfavorable.

Nucleophilic Reactivity:

Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing substituents can make them electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The nitro group at the C4 position of this compound strongly withdraws electron density from the ring, making it highly electron-deficient. This effect is particularly pronounced at the positions ortho and para to the nitro group. stackexchange.com

In this compound, the bromine atom is at the C5 position, which is ortho to the C4-nitro group. This arrangement significantly activates the C5 carbon for nucleophilic attack, with bromine acting as a good leaving group. The reaction proceeds through a two-step addition-elimination mechanism. stackexchange.com A nucleophile attacks the electrophilic carbon atom, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. masterorganicchemistry.comlibretexts.org In the subsequent step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. ncrdsip.com

Studies on related compounds, such as 5-bromo-3-methyl-4-nitroisothiazole, have shown that they readily react with nucleophiles like sodium sulphide and thiourea, leading to the displacement of the bromine atom. rsc.org Similarly, 1-benzyl-5-bromo-4-nitroimidazole undergoes nucleophilic substitution with the displacement of the 5-bromo group. rsc.org It is therefore highly probable that this compound would exhibit similar reactivity, readily undergoing nucleophilic substitution at the C5 position with various nucleophiles. Ring-opening reactions initiated by nucleophilic attack have also been observed in related nitroisothiazole systems. acs.org

Electron-Driven Reactions and Fragmentation Dynamics in Related Bromonitrothiazole Isomers (e.g., 2-Bromo-5-nitrothiazole)

Studies on the isomer 2-bromo-5-nitrothiazole (B146120) (BNT) provide significant insight into the behavior of bromonitrothiazoles under low-energy electron interactions. These processes are crucial for understanding potential applications in fields like radiation therapy, where such molecules can act as radiosensitizers.

Low-Energy Electron Attachment Processes and Cross Sections

Gas-phase experiments have demonstrated that 2-bromo-5-nitrothiazole is highly susceptible to low-energy electrons, particularly those with energies near 0 eV. ontosight.aithieme-connect.de It exhibits an enhanced cross-section for both non-dissociative and dissociative electron attachment compared to the native thiazole (B1198619) molecule. thieme-connect.dersc.org Upon capturing an electron, BNT forms a transient negative ion (TNI), a fraction of which is stable enough to be detected on a microsecond timescale. ontosight.ai The vertical and adiabatic electron affinities of BNT have been calculated to be 1.12 eV and 1.59 eV, respectively, indicating its strong electron-capturing properties. libretexts.org

Dissociative Electron Attachment (DEA) Mechanisms and Fragment Anion Formation (Br⁻, NO₂⁻)

Dissociative electron attachment (DEA) is a dominant reaction for 2-bromo-5-nitrothiazole, even at near 0 eV electron energies. ontosight.ai In this process, the transient negative ion spontaneously decomposes into a neutral fragment and a fragment anion. The primary fragment anions observed are Br⁻ (bromide) and NO₂⁻ (nitrite), formed through the cleavage of the C-Br and C-NO₂ bonds, respectively. ontosight.airsc.org

The relative yields of these fragment anions are highly dependent on the incident electron energy. Experiments show multiple resonant peaks for the formation of these ions in the energy range of 0 to 10 eV. ontosight.airesearchgate.net A notable observation is that the yield of the (BNT–Br)⁻ anion is significantly higher—by about a factor of ten—than that of the complementary Br⁻ anion at near 0 eV, suggesting that the cleavage of the C-Br bond is a primary dissociation channel. ontosight.ai

Pathways to Neutral Radical Species and Thiazole Ring Cleavage

While the formation of fragment anions is a key process, the dominant reaction channels upon low-energy electron attachment to 2-bromo-5-nitrothiazole involve the abstraction of bromine and the nitro group as neutral radicals. ontosight.aithieme-connect.dersc.org This process is often accompanied by the cleavage of the thiazole ring, which is attributed to the relatively weak C–S bond. ontosight.aithieme-connect.de

Quantum chemical calculations have been employed to explore the potential dissociation pathways. ontosight.ailibretexts.org For instance, the formation of the (BNT-Br)⁻ fragment near 0 eV is thought to involve rearrangement reactions within the transient negative ion. libretexts.org Similarly, the formation of (BNT-NO₂)⁻ at 0 eV is more complex than a simple C-NO₂ bond cleavage. An energetically more favorable pathway involves ring opening and the formation of a loosely bound complex of the Br⁻ anion with the remaining neutral fragment. libretexts.org

Kinetic Energy Distributions of Dissociation Products

The kinetic energy of the resulting fragment ions provides further details about the dissociation dynamics. For 2-bromo-5-nitrothiazole, the kinetic energy distributions of Br⁻ and NO₂⁻ ions have been measured at different incident electron energies. ontosight.airesearchgate.net

The Br⁻ ions exhibit a broad kinetic energy distribution that peaks near 0.14 eV. youtube.com For the NO₂⁻ fragment ions formed from a resonance near 4 eV, the kinetic energy distribution becomes broader as the incident electron energy increases. researchgate.net This indicates that the excess energy available in the dissociation process is channeled into the vibrational excitation of the NO₂⁻ fragment. researchgate.net

Below is an interactive table summarizing the key dissociation products and observations from the study of 2-bromo-5-nitrothiazole.

Theoretical Studies on Reaction Energetics and Transition State Characterization

Theoretical and computational chemistry provide powerful tools for elucidating the intricate details of chemical reactivity, offering insights into reaction energetics and the nature of transient species that are often difficult to probe experimentally. sumitomo-chem.co.jpaip.org For bromonitro(iso)thiazoles, computational methods such as Density Functional Theory (DFT) and ab initio calculations have been employed to explore potential energy surfaces, map reaction pathways, and characterize the transition states associated with various transformations. ox.ac.ukresearchgate.net These studies are crucial for understanding the stability and reaction mechanisms of these compounds at a molecular level. ox.ac.uk

Detailed computational investigations, particularly on isomers like 2-bromo-5-nitrothiazole (BNT), which serves as a close model for this compound, have shed light on the energetics of dissociation pathways following events such as electron attachment. aip.orgresearchgate.netnih.gov These theoretical explorations calculate key parameters like reaction energies (ΔE) and transition state barriers (E#), which are fundamental to predicting the feasibility and kinetics of a given reaction step. aip.orgresearchgate.net

Research into the low-energy electron-driven reactions of 2-bromo-5-nitrothiazole has provided valuable data on its dissociation mechanisms. aip.orgresearchgate.net Quantum chemical calculations have been performed to map out the potential energy surface and identify the most likely fragmentation routes. These studies reveal that upon electron attachment, the molecule can undergo several transformations, including bond cleavages and rearrangements, often leading to the opening of the thiazole ring. aip.orgnih.gov

The following tables present selected reaction pathways and their corresponding energies, as determined by high-level quantum chemical calculations. These data illustrate the energetic landscape of the dissociation of the 2-bromo-5-nitrothiazole transient negative ion, highlighting the relative favorability of different decomposition channels.

Table 1: Calculated Reaction and Transition State Energies for Dissociation Pathways of 2-Bromo-5-nitrothiazole Anion

| Reaction Pathway | Reaction Energy (ΔE) in eV | Transition State Energy (E#) in eV |

| Formation of (BNT-Br)⁻ with ring opening | -0.03 | Not Reported |

| Formation of (BNT-NO₂)⁻ with ring opening and Br⁻ complexation | -0.16 | Not Reported |

| Simple C-NO₂ bond cleavage | +0.23 | Not Reported |

| Formation of C₃HNOS⁻ via Br loss then NO loss (with ring opening) | +0.62 | Not Reported |

Data sourced from computational studies on 2-bromo-5-nitrothiazole at the CCSD(T)/aug-cc-pVDZ//ωB97XD/aug-cc-pVDZ level of theory. aip.orgresearchgate.net

The data indicate that pathways involving ring-opening are energetically more favorable, with negative reaction energies suggesting exothermic processes. researchgate.net For instance, the formation of the (BNT-Br)⁻ fragment through a pathway involving the opening of the thiazole ring is calculated to be exothermic by -0.03 eV. researchgate.net Similarly, a complex reaction involving the loss of the nitro group and subsequent complexation with a bromide anion is also found to be an energetically favorable route. researchgate.net In contrast, the direct cleavage of the C-NO₂ bond is an endothermic process, requiring an energy input of +0.23 eV. researchgate.net

The characterization of transition states is a cornerstone of mechanistic studies, as the energy barrier of the transition state determines the rate of a reaction. sumitomo-chem.co.jpyoutube.com While not all transition state energies for the dissociation of the 2-bromo-5-nitrothiazole anion have been reported in the cited literature, their calculation is a standard practice in computational chemistry to build a complete picture of the reaction mechanism. ox.ac.ukyoutube.com These calculations involve locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate between a reactant and a product. youtube.com

Theoretical studies on related systems, such as the nucleophilic substitution at a sulfonyl center, demonstrate the utility of Natural Bond Orbital (NBO) analysis in understanding the electronic nature of transition states. nih.gov Such analyses reveal significant charge transfer interactions that stabilize the transition state structures. nih.gov While specific NBO analyses for this compound reactions are not detailed in the available literature, these methods represent a key component of the theoretical chemist's toolkit for dissecting reaction mechanisms. rsc.org

Spectroscopic and Computational Characterization of 5 Bromo 4 Nitroisothiazole and Analogues

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure and electronic environment of novel compounds. Techniques such as vibrational and nuclear magnetic resonance spectroscopy provide detailed information on functional groups and atomic connectivity.

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the study of 5-Bromo-4-nitroisothiazole, the analysis of its infrared spectrum allows for the assignment of specific vibrational modes to the isothiazole (B42339) ring, the nitro group (NO₂), and the carbon-bromine (C-Br) bond.

Experimental and computational studies on analogous aromatic nitro compounds show characteristic vibrational frequencies. scialert.net The antisymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. scialert.net For instance, in the related compound 2-Bromo-5-nitrothiazole (B146120), these bands have been assigned experimentally and through Density Functional Theory (DFT) calculations. scialert.net The stretching vibration of the C-NO₂ bond is also a key indicator. scialert.net

The vibrations of the isothiazole ring and the C-Br bond contribute to the fingerprint region of the spectrum, providing a unique pattern for the molecule's identification. DFT calculations are often employed to support experimental findings and provide a more detailed assignment of complex vibrational modes by correlating them with the potential energy distribution (PED). nih.gov

Table 1: Predicted Infrared (IR) Spectral Assignments for this compound This interactive table provides expected vibrational frequencies based on data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| NO₂ Asymmetric Stretch | 1570–1485 | Nitro Group |

| NO₂ Symmetric Stretch | 1370–1320 | Nitro Group |

| C=N Stretch | 1620–1550 | Isothiazole Ring |

| C=C Stretch | 1500–1400 | Isothiazole Ring |

| C-N Stretch | 1470–1450 | Isothiazole Ring |

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are critical for establishing the connectivity of atoms in this compound.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the three carbon atoms in the isothiazole ring would be distinct, affected by their immediate chemical environment, including substitution by bromine and the nitro group. Computational methods can be used to predict NMR chemical shifts, which, when compared with experimental data, provide confident structural confirmation. mdpi.com

Table 2: Predicted NMR Spectral Data for this compound This interactive table outlines the expected signals in the ¹H and ¹³C NMR spectra.

| Nucleus | Predicted Signal | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 1 proton | Singlet | Corresponds to the H atom at the C-3 position. |

Quantum Chemical Modeling and Simulations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for complementing experimental data. mdpi.com These computational methods provide deep insights into molecular geometry, electronic structure, and chemical reactivity. nih.gov

The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface). nih.gov This is typically achieved using DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). mdpi.comnih.gov The optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available (e.g., from X-ray crystallography). mdpi.com These calculations are crucial for understanding the planarity and strain within the isothiazole ring system.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic reactions. nih.gov

Table 3: Representative Frontier Molecular Orbital (FMO) Parameters This interactive table shows typical FMO energy values derived from DFT calculations for analogous nitroaromatic compounds.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.0 to -8.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -3.0 to -4.5 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

Table 4: Significant Donor-Acceptor Interactions from NBO Analysis This interactive table lists key intramolecular interactions and their stabilization energies (E(2)) that contribute to molecular stability, based on analyses of similar compounds.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(O) in NO₂ | π*(C=C) in ring | n → π* | High |

| LP(N) in ring | σ*(C-Br) | n → σ* | Moderate |

Computational Prediction of Dissociation Pathways and Energetic Landscapes

Computational chemistry provides a powerful lens for predicting the stability and decomposition of molecules like this compound. While direct experimental studies on the dissociation pathways of this specific compound are not extensively documented in publicly available literature, theoretical calculations based on density functional theory (DFT) and other quantum mechanical methods can elucidate its energetic landscape and potential fragmentation patterns. These studies are crucial for understanding the molecule's intrinsic stability and how it might behave under various conditions, such as thermal stress or irradiation.

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is the core of this compound. Computational studies on related isothiazole radical isomers suggest that the stability of the ring is influenced by factors such as aromaticity and the delocalization of electrons. rsc.org Unimolecular decomposition mechanisms often involve ring-opening as a key step, with the preferential cleavage of either the S-N or C-S bonds being a decisive factor in their kinetic stability. rsc.org For this compound, several dissociation pathways can be hypothesized based on the strengths of its chemical bonds. The bond dissociation energy (BDE) is a key metric in these predictions, with lower BDEs indicating weaker bonds that are more susceptible to cleavage.

The presence of a nitro group (-NO2) and a bromine atom (-Br) as substituents on the isothiazole ring introduces additional potential fragmentation points. The C-NO2 and C-Br bonds are often weaker than the C-C, C-N, and C-S bonds that constitute the heterocyclic ring. Therefore, one of the primary dissociation pathways is likely the homolytic cleavage of the C-NO2 bond to release a nitrogen dioxide radical (•NO2) or the C-Br bond to release a bromine radical (•Br). Computational studies on nitroaromatic compounds have extensively investigated the C-NO2 bond dissociation as a primary step in their thermal decomposition.

Furthermore, the energetic landscape of this compound would be characterized by various transition states and intermediates corresponding to different bond-breaking and rearrangement processes. DFT calculations can map out this landscape, identifying the minimum energy pathways for decomposition. For instance, after the initial loss of the nitro or bromo group, the resulting isothiazole radical could undergo further ring fragmentation. Potential products from the decomposition of the isothiazole ring itself could include smaller molecules and radical species such as acetylene, hydrogen cyanide (HCN), and sulfur-containing radicals. rsc.org

A hypothetical energetic landscape would feature the intact this compound molecule at a local energy minimum. The energy barriers to dissociation would correspond to the activation energies for the cleavage of the C-Br, C-NO2, and various ring bonds. The relative heights of these barriers, determined through computational modeling, would dictate the most probable dissociation pathways under specific energy inputs.

| Hypothetical Dissociation Step | Potential Products | Theoretical Basis |

| C-Br Bond Cleavage | 4-nitroisothiazol-5-yl radical + •Br | Relatively weak C-halogen bond |

| C-NO2 Bond Cleavage | 5-bromoisothiazol-4-yl radical + •NO2 | Common initial step in nitroaromatic decomposition |

| Isothiazole Ring Opening (S-N bond) | Open-chain radical intermediate | Known instability pathway for isothiazole radicals rsc.org |

| Isothiazole Ring Opening (C-S bond) | Open-chain radical intermediate | Alternative ring fragmentation pathway rsc.org |

| Subsequent Fragmentation | Smaller molecules (e.g., HCN, acetylene), sulfur-containing species | Decomposition of unstable intermediates rsc.org |

Molecular Docking and Interaction Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org This method is extensively used in drug discovery to understand how a small molecule, such as this compound or its analogues, might interact with a biological macromolecule, typically a protein or nucleic acid. physchemres.orgresearchgate.net While specific molecular docking studies on this compound are not widely reported, research on structurally similar thiazole (B1198619), isothiazole, and nitroaromatic compounds provides significant insights into their potential biological interactions.

The general principle of molecular docking involves placing a ligand (the small molecule) into the binding site of a receptor (the macromolecule) in various conformations and orientations. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. These interactions are often mediated by non-covalent forces such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Studies on various thiazole derivatives have demonstrated their potential to interact with a wide range of biological targets, including protein kinases, which are crucial in cancer signaling pathways. nih.gov For example, molecular docking of thiazole-based compounds into the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR) has revealed key interactions that contribute to their inhibitory activity. nih.gov Similarly, nitroaromatic compounds have been docked against bacterial enzymes, suggesting potential antimicrobial applications. researchgate.net

Given the structure of this compound, it is plausible that it could engage in several types of interactions with a protein's active site. The nitro group, with its oxygen atoms, can act as a hydrogen bond acceptor. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction. The aromatic isothiazole ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.

The following table summarizes findings from molecular docking studies of compounds analogous to this compound with various protein targets, illustrating the types of interactions and binding affinities that might be expected.

| Analogous Compound | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interactions Observed |

| Thiazole-based inhibitor | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | 1M17 | -7.811 | Hydrophobic interactions with C10, C17, C18, C14 residues. jptcp.com |

| Nitro benzamide (B126) derivative | Inducible Nitric Oxide Synthase (iNOS) | - | - | Interactions influenced by the number and orientation of nitro groups. researchgate.net |

| Thiazole derivative | Anaplastic Lymphoma Kinase (ALK) | - | - | Dose-dependent inhibition of ALK phosphorylation. nih.gov |

| Thiazole-based compound | Casein Kinase II (CK2) | - | - | Potent inhibition with IC50 of 0.4 µM. nih.gov |

| Thiophenyl thiazolyl-pyridine hybrid | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | - | -21.9889 | Binding energy compared with known inhibitor erlotinib. nih.gov |

These studies collectively suggest that isothiazole-based compounds, particularly those with electron-withdrawing groups like nitro and bromo substituents, have the potential to bind to various biological macromolecules. The specific nature and strength of these interactions would, of course, depend on the unique topology and amino acid composition of the target protein's binding site. Molecular docking serves as a valuable initial step in identifying potential biological targets for novel compounds like this compound and guiding further experimental validation.

Biological and Bio Inspired Activities of 5 Bromo 4 Nitroisothiazole Derivatives in Vitro Research

Antimicrobial Efficacy and Mechanistic Investigations

There is no specific information available in the scientific literature regarding the antimicrobial efficacy of 5-bromo-4-nitroisothiazole or its derivatives.

Antibacterial Spectrum and Potency

No in vitro research data was found detailing the antibacterial spectrum and potency of this compound derivatives against key pathogens such as Helicobacter pylori, Campylobacter jejuni, Clostridium difficile, Methicillin-Resistant Staphylococcus aureus (MRSA), or Staphylococcus aureus.

Antitubercular Activity against Mycobacterium tuberculosis

Scientific studies detailing the in vitro antitubercular activity of this compound derivatives against Mycobacterium tuberculosis have not been identified in the available literature.

Antifungal Properties

There is no available research on the antifungal properties of this compound derivatives, for example, against Candida albicans.

Inhibition of Essential Microbial Enzymes

No studies were found that investigated the inhibitory effect of this compound on essential microbial enzymes such as Pyruvate:Ferredoxin Oxidoreductase (PFOR). While other nitrothiazole-containing compounds have been explored as PFOR inhibitors, this specific activity has not been documented for this compound.

Enzymatic Modulation and Inhibition Studies

Information regarding the enzymatic modulation and inhibition by this compound derivatives is not present in the reviewed scientific literature.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

No in vitro studies on the inhibitory activity of this compound derivatives against Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B) could be located in the public scientific domain.

Compound Names Mentioned

As no specific derivatives of this compound or other compounds could be discussed in the context of the requested biological activities, a table of compound names cannot be generated.

Cholinesterase (ChE) Inhibition (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE))

A thorough search of peer-reviewed scientific databases and literature did not yield specific in vitro studies evaluating the cholinesterase (ChE) inhibitory activity of this compound or its direct derivatives against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). While numerous studies have been conducted on various thiazole (B1198619) and other heterocyclic derivatives as potential cholinesterase inhibitors, these findings are not directly applicable to the isothiazole (B42339) core structure of the subject compound. academie-sciences.frcumhuriyet.edu.trirb.hrnih.govnih.gov Consequently, no quantitative data, such as IC₅₀ values, or detailed research findings on the direct interaction of this compound with these enzymes can be provided.

Structure-Activity Relationships (SAR) and Ligand Selectivity Profiling

In the absence of experimental data on the cholinesterase inhibitory activity of this compound derivatives, a formal Structure-Activity Relationship (SAR) analysis or ligand selectivity profile cannot be constructed. SAR studies are contingent upon the availability of biological activity data for a series of structurally related compounds, which is not available in the public domain for this specific chemical class in the context of cholinesterase inhibition.

Radiosensitization Potential in Hypoxic Biological Systems (In vitro bacterial models)

The chemical structure of this compound, featuring both a nitro group and a halogen atom on a heterocyclic ring, is characteristic of compounds investigated as hypoxic cell radiosensitizers. nih.govnih.govhbotnews.org These agents are designed to increase the susceptibility of oxygen-deficient (hypoxic) cells to radiation, a significant challenge in cancer therapy as hypoxic cells are notably radioresistant. mdpi.comnih.gov

While direct studies on this compound in bacterial models were not found, research on other nitroaromatic compounds in hypoxic Escherichia coli provides a strong model for its potential activity. nih.gov In these studies, nitroaromatic compounds like misonidazole (B1676599) were shown to significantly increase the degree of radiosensitization in anoxic E. coli cells. nih.gov

Key findings from this in vitro bacterial research include:

Metabolic Potentiation : The radiosensitizing effect was found to be enhanced by the metabolic reduction of the nitro group by bacterial nitroreductase enzymes. This suggests that the metabolites of the parent compound contribute significantly to the radiosensitizing effect. nih.gov

Mechanism of Action : The active metabolites are believed to deplete intracellular free-thiol compounds, which are crucial for repairing radiation-induced damage. By removing these protective thiols, the metabolites potentiate the effects of the parent sensitizer (B1316253) and radiation. nih.gov

Enhanced Efficacy : In studies with misonidazole, the combination of the parent compound and its metabolites yielded a greater initial enhancement of radiosensitization than the parent compound alone. nih.gov

These principles, established in hypoxic bacterial systems with structurally related nitroaromatic compounds, suggest a plausible mechanism by which this compound could act as a radiosensitizer. Its electron-affinic nitro group can mimic oxygen in "fixing" radiation-induced DNA damage, making it permanent and irreparable.

Chromophoric Applications in Bioimaging and Biosensing

A comprehensive literature search did not identify any studies where this compound or its derivatives have been specifically developed or utilized for chromophoric applications in bioimaging or biosensing. Research in this area often focuses on compounds with significant fluorescence properties (fluorophores). While related heterocyclic structures like thiazoles and benzothiazoles have been incorporated into fluorescent probes for detecting ions and biomolecules, nih.govnih.govbohrium.comresearchgate.net similar applications for the this compound scaffold have not been reported.

Environmental Behavior and Degradation Pathways of Bromonitro Iso Thiazoles

Reactivity and Degradation Pathways in Environmental Contexts

The isothiazole (B42339) ring, characterized by a sulfur-nitrogen bond, is susceptible to nucleophilic attack, which can lead to ring cleavage. mdpi.com In aqueous environments, the primary degradation pathways for isothiazolone biocides, a related class of compounds, are hydrolysis, photolysis, and biodegradation. mdpi.com The presence of both a bromine atom and a nitro group on the isothiazole ring of 5-Bromo-4-nitroisothiazole is expected to significantly influence its reactivity. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation. researchgate.net

In soil and sediment, the compound's behavior will be influenced by its sorption to organic matter and clay particles, which in turn affects its bioavailability for microbial degradation. The degradation of other isothiazolinones has been shown to be influenced by pH, with increased hydrolysis at higher pH levels. mdpi.com Similarly, the presence of nucleophiles in the environment, such as thiols, can facilitate the degradation of the isothiazole ring. mdpi.com

Table 1: Predicted Environmental Reactivity of this compound based on Structural Analogs

| Degradation Process | Influencing Factors | Predicted Reactivity of this compound |

| Hydrolysis | pH, Temperature | Susceptible to hydrolysis, particularly at alkaline pH, leading to ring cleavage. |

| Sorption | Soil organic matter, Clay content | Likely to sorb to soil and sediment, reducing bioavailability. |

| Biodegradation | Microbial populations, Oxygen levels | Potentially biodegradable, with nitro group reduction under anaerobic conditions and possible dehalogenation. |

| Photolysis | Sunlight exposure | Expected to undergo photolytic degradation in surface waters. |

Photolytic and Chemical Degradation Mechanisms

Sunlight can play a crucial role in the degradation of this compound in aquatic environments. Photolysis is a recognized degradation pathway for isothiazolinone biocides. mdpi.com For nitroaromatic compounds, photodegradation can proceed through various mechanisms, including the reduction of the nitro group and cleavage of the aromatic ring. The presence of a bromine atom may also influence the photolytic pathway, potentially leading to debromination.

Chemical degradation in the environment can occur through reactions with naturally present chemical species. For instance, isothiazolones are known to be degraded by strong nucleophiles. mdpi.com In anoxic environments, reduced chemical species could potentially react with the nitro group, initiating its transformation. The stability of isothiazolinones in aqueous systems is generally limited and is influenced by the presence of metals and other nucleophiles that can facilitate the opening of the heterocyclic ring. mdpi.com

Microbial Biotransformation Studies

While no specific microbial biotransformation studies on this compound have been identified, the degradation of related compounds by microorganisms has been documented. The biodegradation of nitroaromatic compounds is a key transformation process in the environment. researchgate.net Under anaerobic conditions, the nitro group can be reduced by microorganisms to a nitroso, hydroxylamino, and subsequently an amino group. These reduced products are generally more amenable to further degradation.

The carbon-bromine bond in brominated organic compounds can also be cleaved by microbial action through various dehalogenation mechanisms. ijfmr.com The complete mineralization of halogenated heterocyclic compounds often involves a consortium of microorganisms, where different species carry out specific steps in the degradation pathway. nih.govorganic-chemistry.org Fungi have also been shown to be capable of degrading isothiazolinone biocides. nih.gov The initial steps in the microbial degradation of this compound would likely involve the reduction of the nitro group, followed by or concurrent with the cleavage of the isothiazole ring and dehalogenation.

Table 2: Potential Microbial Transformation Reactions for this compound

| Transformation Reaction | Microbial Conditions | Potential Metabolites |

| Nitroreduction | Anaerobic | 5-Bromo-4-aminoisothiazole |

| Dehalogenation | Aerobic/Anaerobic | 4-Nitroisothiazole (B42320) |

| Ring Cleavage | Aerobic/Anaerobic | Various aliphatic compounds |

Future Perspectives and Emerging Research Directions

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The core of advancing 5-bromo-4-nitroisothiazole research lies in the strategic synthesis of new derivatives to enhance its biological efficacy. The bromine atom at the 5-position serves as a versatile handle for introducing a wide array of functional groups through cross-coupling reactions. This allows for the systematic modification of the molecule to improve its pharmacological profile.

Future derivatization strategies are expected to focus on:

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the isothiazole (B42339) ring, making the bromo substituent a good leaving group for nucleophilic aromatic substitution reactions. This will enable the introduction of various amines, thiols, and alkoxides to generate a library of new compounds.

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the 5-position, leading to derivatives with extended conjugation and diverse three-dimensional structures.

Modification of the Nitro Group: The reduction of the nitro group to an amine will provide a new site for derivatization, allowing for the synthesis of amides, sulfonamides, and other functionalities that can modulate the compound's biological activity.

These synthetic endeavors will be guided by the goal of improving properties such as target specificity, potency, and pharmacokinetic profiles.

Advanced Mechanistic Investigations into Chemical Reactivity and Stability

A thorough understanding of the chemical reactivity and stability of this compound is crucial for its development as a therapeutic agent or a chemical tool. Future research will likely employ a combination of experimental and computational methods to elucidate these properties.

Key areas of investigation will include:

Kinetics and Thermodynamics: Detailed studies on the rates and equilibria of its reactions will provide insights into its reactivity profile.

Degradation Pathways: Identifying the conditions under which the compound degrades and characterizing the degradation products are essential for assessing its stability and shelf-life.

Photostability: Investigating the compound's stability upon exposure to light is important for formulation and storage considerations.

Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in these investigations.

Exploration of New Biological Targets and Therapeutic Modalities

While the isothiazole core is known to exhibit a range of biological activities, the specific therapeutic potential of this compound remains largely unexplored. Future research will focus on screening this compound and its derivatives against a wide array of biological targets.

Emerging areas of therapeutic interest include:

Antimicrobial Activity: Given the known antimicrobial properties of many thiazole (B1198619) and isothiazole derivatives, this compound will be a candidate for development as a novel antibacterial or antifungal agent.

Anticancer Properties: Many heterocyclic compounds containing nitrogen and sulfur have demonstrated anticancer activity. The potential of this compound to inhibit cancer cell proliferation will be a significant area of investigation. smolecule.com

Enzyme Inhibition: The specific functionalities of this molecule may allow it to act as an inhibitor for various enzymes implicated in disease pathways. smolecule.com For instance, related nitrothiazole compounds have been investigated as inhibitors of c-Jun N-terminal kinase (JNK).

Anti-inflammatory Effects: Thiazole-based compounds have been shown to modulate inflammatory pathways, suggesting a potential therapeutic application for this compound in inflammatory diseases. smolecule.com

Synergistic Integration of Computational and Experimental Approaches

The integration of computational modeling with experimental validation is a powerful strategy to accelerate the discovery and optimization of new drug candidates. This synergistic approach will be pivotal in the future study of this compound.

| Computational Approach | Application in Research | Experimental Validation |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reactivity. | X-ray crystallography, spectroscopic methods (NMR, IR). |

| Molecular Docking | Identification of potential biological targets and prediction of binding modes. | In vitro binding assays, enzyme inhibition studies. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of new derivatives. | Synthesis and biological testing of new compounds. |

| Molecular Dynamics (MD) Simulations | Investigation of the dynamic behavior of the compound and its interaction with biological targets. | Biophysical techniques to study conformational changes and binding kinetics. |

This integrated approach will enable a more rational design of new derivatives with improved therapeutic potential and a deeper understanding of their mechanism of action.

Research into Sustainable Chemical Practices for Bromonitro(iso)thiazoles

In line with the growing emphasis on green chemistry, future research will also focus on developing sustainable and environmentally friendly methods for the synthesis and manipulation of this compound and related compounds.

Key principles of green chemistry that will be applied include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents.

Development of Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. This includes the use of biocatalysts and recyclable catalysts. mdpi.com

Energy Efficiency: Utilizing energy-efficient synthetic methods such as microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

By adopting these sustainable practices, the environmental impact of research and development involving bromonitro(iso)thiazoles can be significantly minimized.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-4-nitroisothiazole?

- Methodology : A two-step approach is typical:

Nitration : Introduce the nitro group at position 4 using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C for regioselective bromination at position 5 .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid over-nitration or di-bromination.

Q. How can researchers validate the purity and structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H/¹³C NMR chemical shifts with computational predictions or analogous compounds (e.g., 5-Bromobenzothiazole δH ~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 235) and isotopic patterns for bromine .

- Melting Point : Cross-reference with literature (e.g., similar bromo-nitro compounds melt at 72–74°C ).

Q. What purification strategies are effective for isolating this compound?

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) at reduced temperatures to enhance crystal yield .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for gradient elution. Confirm purity via HPLC (>95% by area) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The nitro group’s electron-withdrawing nature enhances electrophilicity at C5-Br, facilitating Suzuki-Miyaura couplings. Use DFT calculations to map charge distribution and predict reactivity .

- Experimental Validation : Compare reaction rates with non-nitrated analogs (e.g., 5-Bromoisothiazole) under identical Pd-catalyzed conditions .

Q. What methodologies resolve contradictions in optimal nitration conditions for this compound synthesis?

- Comparative Analysis : Test nitrating agents (e.g., acetyl nitrate vs. mixed acid) under varied temperatures. For example, acetyl nitrate in acetic anhydride at 20°C may reduce decomposition vs. H₂SO₄-based methods .

- Yield Optimization : Use DOE (Design of Experiments) to model interactions between temperature, reagent ratio, and reaction time .

Q. How can researchers assess the stability of this compound under physiological conditions for drug discovery applications?

- Stability Protocols :

- pH Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via LC-MS .

- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>150°C typical for nitroaromatics) .

Q. What advanced spectroscopic techniques elucidate the electronic structure of this compound?

- X-ray Crystallography : Resolve bond lengths and angles to confirm regiochemistry (e.g., C-Br = ~1.89 Å in similar structures) .

- Cyclic Voltammetry : Quantify redox potentials to correlate nitro group reduction with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.